molecular formula C18H14N4O2S2 B2921735 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone CAS No. 894054-54-7

2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone

Cat. No. B2921735
CAS RN: 894054-54-7
M. Wt: 382.46
InChI Key: YZNQHTQGAOMXRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone is a useful research compound. Its molecular formula is C18H14N4O2S2 and its molecular weight is 382.46. The purity is usually 95%.
BenchChem offers high-quality 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmaceutical Drug Design

The triazolopyridazine and thiophene moieties present in the compound are known for their pharmacological activities. The 1,2,4-triazole ring, in particular, is a common feature in drugs with diverse therapeutic effects, including antifungal , anticancer , antiviral , and anti-inflammatory properties . The methoxyphenyl group could also contribute to the compound’s binding affinity to various biological targets, making it a valuable scaffold in drug design.

Antimicrobial Agent Development

Compounds with triazolopyridazine structures have been shown to possess significant antibacterial and antifungal activities. This compound could be synthesized and tested against a range of pathogenic microorganisms to evaluate its efficacy as a new class of antimicrobial agent .

Mechanism of Action

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may interact with multiple targets, contributing to its biological activities.

Mode of Action

Triazole compounds are known to show versatile biological activities due to their ability to bind with various enzymes and receptors . This suggests that the compound may interact with its targets, leading to changes in their function.

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . This suggests that the compound may affect multiple biochemical pathways, leading to various downstream effects.

Pharmacokinetics

It is known that the compound is oil-soluble , which may influence its absorption and distribution in the body

Result of Action

Given the wide range of biological activities exhibited by triazole compounds , it is likely that this compound may have multiple effects at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s oil solubility suggests that it may be more readily absorbed and distributed in lipid-rich environments Additionally, the compound’s stability under various conditions, such as temperature and pH, could also influence its action and efficacy

properties

IUPAC Name

2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S2/c1-24-13-6-4-12(5-7-13)14-8-9-17-19-20-18(22(17)21-14)26-11-15(23)16-3-2-10-25-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNQHTQGAOMXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=CS4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.